2-Phenoxy-5-(piperidin-2-yl)pyridine
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Overview
Description
2-Phenoxy-5-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenoxy group at the second position and a piperidin-2-yl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(piperidin-2-yl)pyridine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyridine with a phenol derivative in the presence of a base.
Introduction of the Piperidin-2-yl Group: The piperidin-2-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The phenoxy and piperidin-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce piperidine derivatives.
Scientific Research Applications
2-Phenoxy-5-(piperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The phenoxy and piperidin-2-yl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-5-(piperidin-2-yl)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Phenoxy-5-(piperidin-2-yl)quinoline: Contains a quinoline ring, offering different electronic properties.
Uniqueness
2-Phenoxy-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxy group and a piperidin-2-yl group on a pyridine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-phenoxy-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2 |
InChI Key |
LPMDCCWZEGVRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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